![molecular formula C20H23N7O2 B5666338 N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide](/img/structure/B5666338.png)

N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

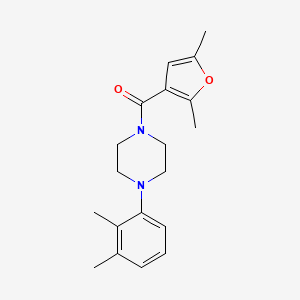

"N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide" is a compound that involves complex heterocycles like pyrazole and triazole. These compounds are significant in medicinal chemistry due to their diverse biological activities. The chemical structure includes both pyrazole and triazole moieties, which are common in pharmaceuticals due to their efficacy in various biological actions.

Synthesis Analysis

Synthesis of similar compounds involves multi-step chemical reactions. For instance, Panchal et al. (2011) describe the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide, which is a key intermediate for synthesizing various derivatives including those with pyrazole and triazole rings. The synthesis typically involves reactions with acetyl chloride, aromatic aldehyde, and hydrazine hydrate in an alcoholic medium, indicating a complex synthesis pathway for these types of compounds (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of compounds like "N-[3-(1H-pyrazol-1-yl)phenyl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-L-prolinamide" is characterized by their planarity and the orientation of their aromatic rings. Kariuki et al. (2021) provide insights into the structural characteristics of similar compounds, where they note the planar nature of the molecule apart from one of the aromatic rings, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab & El‐Hiti, 2021).

Chemical Reactions and Properties

Compounds with pyrazole and triazole rings are known for their reactivity and ability to undergo various chemical transformations. For instance, Abdelhamid et al. (2017) demonstrate the utility of related compounds as precursors for synthesizing new functionalized heterocycles, indicating the versatility and reactivity of these compounds in chemical synthesis (Abdelhamid, Gomha & Abdel-Riheem, 2017).

properties

IUPAC Name |

(2S)-N-(3-pyrazol-1-ylphenyl)-1-[4-(1,2,4-triazol-1-yl)butanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O2/c28-19(8-3-10-25-15-21-14-23-25)26-11-2-7-18(26)20(29)24-16-5-1-6-17(13-16)27-12-4-9-22-27/h1,4-6,9,12-15,18H,2-3,7-8,10-11H2,(H,24,29)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORWNVXVPMCDFA-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCCN2C=NC=N2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCCN2C=NC=N2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B5666266.png)

![N-{[1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B5666283.png)

![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)

![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)

![4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5666324.png)

![(1S*,5R*)-3-acetyl-6-[(2,5-dimethyl-3-thienyl)sulfonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5666330.png)

![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)